3-Methyl-4-(3-methylthiophenyl)benzoic acid
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Overview
Description
3-Methyl-4-(3-methylthiophenyl)benzoic acid: is an organic compound with the molecular formula C15H14O2S It is a derivative of benzoic acid, featuring a methyl group and a thiophenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(3-methylthiophenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure includes:
Starting Materials:
Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0)
Base: Potassium carbonate or sodium carbonate
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF)
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 80-100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(3-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as bromine or nitric acid can be used in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-Methyl-4-(3-methylthiophenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(3-methylthiophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the function of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(3-methylthiophenyl)benzoic acid
- 3-Methyl-4-(4-methylthiophenyl)benzoic acid
- 3-Methyl-4-(2-methylthiophenyl)benzoic acid
Comparison
Compared to its similar compounds, 3-Methyl-4-(3-methylthiophenyl)benzoic acid is unique due to the specific positioning of the methyl and thiophenyl groups. This unique arrangement can influence its reactivity and interaction with other molecules. For example, the position of the thiophenyl group can affect the compound’s ability to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity.
Properties
IUPAC Name |
3-methyl-4-(3-methylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-10-8-12(15(16)17)6-7-14(10)11-4-3-5-13(9-11)18-2/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFAJRXKTJUSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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